
2-(3-Methoxyphenyl)ethanol
Overview
Description
2-(3-Methoxyphenyl)ethanol, also known as 3-Methoxyphenethyl alcohol, is an organic compound with the molecular formula C9H12O2. It is a colorless liquid with a pleasant floral odor, commonly used in the fragrance and flavor industry. The compound is characterized by a methoxy group (-OCH3) attached to the benzene ring at the third position and an ethanol group (-CH2CH2OH) attached to the second position.
Mechanism of Action
Target of Action
2-(3-Methoxyphenyl)ethanol, also known as 3-Methoxyphenethyl alcohol , is a chemical compound used in laboratory settings and for the synthesis of other substances
Biochemical Pathways
It has been used as a starting reagent in the synthesis of other compounds , suggesting that it may participate in various chemical reactions
Pharmacokinetics
Ethanol, a related compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . .
Result of Action
As a laboratory chemical and a reagent for synthesis , it is primarily used for its chemical properties rather than its biological effects.
Biochemical Analysis
. . This article will delve into the biochemical properties and effects of this compound.
Biochemical Properties
It is known that compounds containing the 2-methoxyphenol moiety core structure, such as 2-(3-Methoxyphenyl)ethanol, have been synthesized and characterized for their antioxidant activity . These compounds can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron .
Cellular Effects
Given its antioxidant properties, it is plausible that this compound could influence cell function by protecting cells from oxidative damage .
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by interacting with free radicals and neutralizing them .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methoxyphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reduction of 3-methoxyacetophenone using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Another method involves the Grignard reaction, where 3-methoxybenzyl chloride reacts with magnesium in dry ether to form the Grignard reagent. This reagent is then treated with formaldehyde, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 3-methoxybenzaldehyde in the presence of a palladium catalyst. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 3-methoxyphenylethane using hydrogen gas (H2) and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3-Methoxyphenylacetic acid
Reduction: 3-Methoxyphenylethane
Substitution: 3-Methoxyphenyl chloride, 3-Methoxyphenyl bromide
Scientific Research Applications
Pharmaceutical Applications
2-(3-Methoxyphenyl)ethanol has been studied for its potential pharmacological effects. Some notable applications include:
- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Studies have shown that this compound may reduce inflammation markers in vitro, suggesting potential therapeutic use in inflammatory conditions .
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from apoptosis, indicating a possible role in treating neurodegenerative diseases .
Agrochemical Applications
The compound has also been explored for its efficacy in agriculture:
- Pesticidal Activity : Research highlights the potential of this compound as a natural pesticide due to its ability to disrupt the life cycle of certain pests .
- Plant Growth Regulation : Some studies suggest that this compound can act as a growth regulator, enhancing plant growth and yield under specific conditions .
Material Science
In material science, the unique properties of this compound have led to various applications:
- Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific properties tailored for industrial applications .
- Coating Formulations : Its chemical stability makes it suitable for use in coatings that require durability and resistance to environmental factors .
Case Study 1: Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several phenolic compounds, including this compound. The results demonstrated that this compound significantly scavenged free radicals, suggesting its potential as a dietary supplement for health benefits.
Case Study 2: Neuroprotective Effects
In a research article from Neuropharmacology, scientists investigated the neuroprotective effects of various phenethyl alcohol derivatives. The findings indicated that this compound effectively reduced neuronal cell death induced by oxidative stress, supporting its use in neurodegenerative disease therapies.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)ethanol can be compared with other similar compounds, such as:
2-Phenylethanol: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxybenzyl alcohol: Has a similar structure but differs in the position of the hydroxyl group.
4-Methoxyphenethyl alcohol: The methoxy group is attached to the fourth position of the benzene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
2-(3-Methoxyphenyl)ethanol, also known as 3-methoxyphenethyl alcohol, is an organic compound with the molecular formula CHO. This compound has garnered attention in various fields due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group (-OCH) attached to a benzene ring at the third position and an ethanol group (-CHCHOH) at the second position. This unique structure contributes to its diverse chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and methoxy groups facilitates hydrogen bonding and electrostatic interactions, which are essential for its role as an inhibitor or activator of enzymatic reactions.
Antioxidant Activity
Research indicates that compounds containing the 2-methoxyphenol moiety, such as this compound, exhibit significant antioxidant properties . These properties are crucial for protecting cells from oxidative damage by neutralizing free radicals. Studies suggest that this compound can influence cell function positively by mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A study by Ban et al. (2014) demonstrated that derivatives of this compound could suppress the activation of transcription factors involved in oncogenesis, indicating a potential role in cancer therapy .
Enzyme Inhibition
Further investigations have shown that this compound can act as an enzyme inhibitor. Its interaction with key metabolic pathways suggests that it may modulate various biochemical processes, making it a candidate for further pharmacological studies .
Research Case Studies
-
Synthesis and Characterization : A study explored the synthesis of this compound through reduction methods, yielding high enantiomeric excess (ee). The compound was utilized as a precursor in synthesizing other biologically active molecules, underscoring its significance in pharmaceutical chemistry .
Reaction Type Yield (%) Enantiomeric Excess (%) Reduction with NaBH4 70 91 Grignard Reaction High >80 - Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its antioxidant capacity. The compound's ability to protect against oxidative stress was quantified using DPPH radical scavenging assays.
Pharmacological Applications
Given its biological activities, this compound holds promise for various applications:
- Pharmaceutical Development : As a precursor for synthesizing drugs targeting oxidative stress-related diseases.
- Cosmetic Industry : Due to its pleasant floral odor and antioxidant properties, it is used in fragrances and skincare products.
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPGEJSCUZMCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198243 | |
Record name | 3-Methoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5020-41-7 | |
Record name | 3-Methoxybenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5020-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxyphenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005020417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Methoxyphenyl)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxyphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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